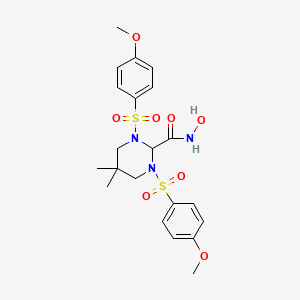

Mmp inhibitor II

Description

Properties

IUPAC Name |

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWSPNUKWMZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174336 | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203915-59-7 | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMP-2 Inhibitor II

This technical guide provides a detailed overview of the mechanism of action for MMP-2 Inhibitor II, a selective inhibitor of matrix metalloproteinase-2. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its inhibitory profile, the experimental protocols used for its characterization, and the relevant biological pathways.

Introduction to Matrix Metalloproteinase-2 (MMP-2)

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase crucial for the degradation and remodeling of the extracellular matrix (ECM).[1] It primarily breaks down type IV and V collagen, fibronectin, and elastin.[1] MMP-2 is synthesized as an inactive zymogen, proMMP-2, and its activation is a tightly regulated process often involving membrane type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinases-2 (TIMP-2).[1][2] Dysregulation of MMP-2 activity is implicated in numerous pathological conditions, including tumor invasion, metastasis, and cardiovascular diseases, making it a significant therapeutic target.[1][2]

Core Mechanism of Action of MMP-2 Inhibitor II

MMP-2 Inhibitor II (CAS 869577-51-5) functions as a selective, direct inhibitor of MMP-2.[3] The primary mechanism of action for most small-molecule MMP inhibitors involves the chelation of the catalytic zinc ion located within the enzyme's active site.[4] This zinc ion is essential for the hydrolysis of peptide bonds in substrate proteins.[5] By binding to this zinc ion, MMP-2 Inhibitor II effectively blocks the active site, preventing the binding and subsequent cleavage of ECM components like type IV collagen.

The selectivity of MMP inhibitors is often determined by interactions with specific sub-pockets within the enzyme's active site, particularly the S1' pocket. The S1' pocket of MMP-2 is noted to be relatively large and hydrophobic, which allows for the design of inhibitors that can distinguish it from other MMPs, such as MMP-1, where this pocket is shorter and shallower.[6]

Quantitative Inhibitory Profile

The potency and selectivity of MMP-2 Inhibitor II are quantified by its half-maximal inhibitory concentration (IC50) or kinetic parameters against various MMPs. The following table summarizes the reported kinetic parameters for this inhibitor.

| Enzyme | Kinetic Parameter (μM) |

| MMP-2 | 2.4 |

| MMP-1 | 45 |

| MMP-7 | 379 |

| Data sourced from MedchemExpress.[3] |

These values demonstrate a notable selectivity for MMP-2 over MMP-1 and MMP-7.

Signaling Pathways Associated with MMP-2

The expression and activity of MMP-2 are regulated by complex signaling networks. Understanding these pathways is crucial for comprehending the broader biological impact of MMP-2 inhibition. Key pathways include:

-

PI3K/AKT Pathway: This pathway is often activated by growth factors and can lead to increased transcription of the Mmp2 gene. Inhibition of this pathway has been shown to suppress MMP-2 levels.[1][7]

-

TGF-β Pathway: Transforming growth factor-β (TGF-β) is a potent regulator of ECM dynamics and can influence MMP-2 expression and activation, often interacting with the Smad2/3 pathway.[1]

-

EGFR Signaling: MMP-2 can facilitate epidermal growth factor receptor (EGFR) signaling by promoting the release of EGFR ligands.[1] Conversely, MMP-2 activity itself can be stimulated downstream of EGFR activation, creating a feedback loop that can be interrupted by MMP inhibitors.[8]

Experimental Protocols for Characterization

The inhibitory activity of compounds like MMP-2 Inhibitor II is typically validated using a combination of enzymatic and cell-based assays.

Fluorometric Enzyme Inhibition Assay

This is a common method for quantifying enzyme inhibition in a high-throughput format.

Principle: The assay utilizes a synthetic peptide substrate that is conjugated with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active MMP-2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.

Methodology:

-

Enzyme Preparation: Recombinant human MMP-2 catalytic domain is expressed and purified.

-

Reaction Buffer: A typical buffer is 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 μM ZnSO₄, at pH 7.5.[6]

-

Inhibitor Incubation: The MMP-2 enzyme is pre-incubated with varying concentrations of MMP-2 Inhibitor II for approximately 30 minutes at 37°C to allow for binding.[6]

-

Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is added to a final concentration of around 3 μM to initiate the reaction.[6]

-

Fluorescence Measurement: The reaction is incubated for 1 hour at 37°C.[6] Fluorescence is then measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 320 nm Ex / 405 nm Em).[6]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Principle: Proteins in a sample are separated by size via SDS-PAGE on a gel containing gelatin. After electrophoresis, the SDS is removed, allowing the MMPs to renature and digest the gelatin in their vicinity. Staining the gel reveals clear bands where the gelatin has been degraded, indicating the presence and activity of the gelatinases.

Methodology:

-

Sample Preparation: Samples (e.g., cell culture media, tissue homogenates) are mixed with a non-reducing sample buffer. Heating is avoided to preserve enzyme activity.

-

Electrophoresis: Samples are loaded and run on an SDS-polyacrylamide gel copolymerized with gelatin (e.g., 2 mg/mL).[6]

-

Renaturation: After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

-

Incubation: The gel is incubated overnight in a development buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂) at 37°C. To test for inhibition, MMP-2 Inhibitor II can be added to this buffer.[6]

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250, which stains the intact gelatin in the gel. It is then destained, revealing clear bands against a blue background where the gelatin has been digested by MMP-2 (typically seen at ~62-72 kDa depending on activation state).

Cell Migration/Invasion Assay

These assays evaluate the functional consequences of MMP-2 inhibition in a cellular context.

Principle: The ability of cells (often cancer cells) to migrate through a porous membrane, sometimes coated with an ECM layer like Matrigel (for invasion assays), is measured. MMPs are critical for degrading the ECM barrier, so inhibition of MMP-2 is expected to reduce cell invasion.

Methodology:

-

Cell Culture: Cells are serum-starved for several hours.

-

Assay Setup: A Boyden chamber or similar transwell insert is used. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: Cells, pre-treated with MMP-2 Inhibitor II or a vehicle control, are seeded into the upper chamber. For invasion assays, the membrane of the upper chamber is coated with a layer of Matrigel.

-

Incubation: The plate is incubated for 12-48 hours to allow for cell migration/invasion.

-

Quantification: Non-migrated cells on the top surface of the membrane are removed. The cells that have migrated to the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by eluting the dye and measuring its absorbance. A reduction in the number of migrated/invaded cells in the inhibitor-treated group compared to the control indicates effective inhibition of a process reliant on MMP-2.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review [frontiersin.org]

- 8. Matrix metalloproteinase-2-induced epidermal growth factor receptor transactivation impairs redox balance in vascular smooth muscle cells and facilitates vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of MMP-2 in Tissue Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the intricate processes of tissue remodeling. Its ability to degrade key components of the extracellular matrix (ECM) positions it as a master regulator in both physiological and pathological events. This technical guide provides an in-depth exploration of the functions of MMP-2, detailing its substrates, regulatory mechanisms, and involvement in various biological processes. It further presents quantitative data on its expression and activity, outlines key experimental protocols for its study, and visualizes its complex signaling pathways.

Core Functions and Substrates of MMP-2

MMP-2 is instrumental in the breakdown of the ECM, a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. The enzymatic activity of MMP-2 is crucial for processes requiring ECM degradation, such as cell migration, invasion, and proliferation.[1][2]

Under physiological conditions, MMP-2 is involved in:

-

Embryonic development: Facilitating tissue morphogenesis and organogenesis.

-

Wound healing: Promoting cell migration and the formation of new tissue.[2]

-

Angiogenesis: Enabling the formation of new blood vessels from pre-existing ones.[2]

However, the dysregulation of MMP-2 activity is a hallmark of numerous pathological conditions, including:

-

Cancer: Promoting tumor growth, invasion, and metastasis by breaking down the basement membrane and surrounding ECM.[2]

-

Cardiovascular diseases: Contributing to atherosclerosis, aneurysm formation, and adverse cardiac remodeling after myocardial infarction.[3]

-

Arthritis: Degrading cartilage and contributing to joint destruction.

-

Kidney diseases: Playing a role in the progression of renal fibrosis.[4]

The primary substrates of MMP-2 include:

Regulation of MMP-2 Activity

The activity of MMP-2 is tightly controlled at multiple levels to ensure proper tissue homeostasis.

1. Transcriptional Regulation: The expression of the MMP-2 gene is regulated by various growth factors and cytokines. Transforming growth factor-beta (TGF-β) is a key regulator that can have dual effects on MMP-2 expression, sometimes suppressing its upregulation.[5]

2. Zymogen Activation: MMP-2 is secreted as an inactive pro-enzyme, proMMP-2 (72 kDa). Its activation to the active form (62 kDa) is a multi-step process that primarily occurs on the cell surface. A key activator is Membrane Type 1-MMP (MT1-MMP), which forms a complex with the Tissue Inhibitor of Metalloproteinase-2 (TIMP-2). This complex then binds to proMMP-2, leading to its proteolytic cleavage and activation by another MT1-MMP molecule.

3. Inhibition by TIMPs: The activity of MMP-2 is directly inhibited by Tissue Inhibitors of Metalloproteinases (TIMPs), particularly TIMP-2. The balance between MMP-2 and TIMP-2 is crucial for maintaining normal tissue function, and an imbalance can lead to pathological conditions.[2]

Quantitative Analysis of MMP-2 in Health and Disease

The following tables summarize quantitative data on MMP-2 expression and activity in various physiological and pathological states, providing a comparative overview for researchers.

| Condition | Tissue/Fluid | Analyte | Method | Finding | Reference |

| Myocardial Infarction | Plasma & Infarct Tissue | MMP-2 Levels | - | Increased post-MI. | [1] |

| Human Heart Failure | MMP-2 Expression | - | 4-fold increase compared to controls. | [1] | |

| Rat Myocardium | MMP-2 mRNA & Protein | - | Elevate within 24 hours post-MI, peak at day 14. | [1] | |

| Colorectal Cancer | Tumor Tissue | Active MMP-2 | Gelatin Zymography | Significantly higher than normal mucosa (p<0.001). | [6] |

| Tumor Tissue | proMMP-2 | Gelatin Zymography | Significantly higher than normal mucosa (p<0.001). | [6] | |

| Normal Mucosa | Active MMP-2 | Gelatin Zymography | ~10 times lower than in tumor tissue. | [6] | |

| Cancer vs. Normal Mucosa | Mean Active MMP-2 | Gelatin Zymography | 10-fold higher in cancer. | [7] | |

| Arthritis | Synovial Fluid (RA vs OA) | Total MMP-2 | ELISA | Significantly higher in Rheumatoid Arthritis (RA) than Osteoarthritis (OA). | [8] |

| Synovial Tissue (RA vs non-RA) | MMP-14 (activator) | Immunohistochemistry | Significantly higher in RA (8.4 ± 5 vs 3.7 ± 4 cells/high-power field; P = 0.009). | [9] | |

| Synovial Tissue (RA vs non-RA) | TIMP-2 (inhibitor) | Immunohistochemistry | Lower in RA (25 ± 12 versus 39 ± 9 cells/high-power field; P = 0.01). | [9] | |

| Kidney Fibrosis | Obstructed Kidney (UUO model) | Fibrous Collagen | Picrosirius Red | Mmp2+/+ mice: 1.63±0.25%; Mmp2-/- mice: 0.49±0.09% (p<0.05). | [10] |

| Wound Healing | Adult Rat Dermal Wounds | MMP-2 Activity | Gelatin Zymography | Higher activity on day 7 compared to neonates (p=0.009). | [11] |

| Spinal Cord Injury (Mouse) | MMP-2 | Gelatin Zymography | Strongly detected at 7 and 14 days post-injury. | [5] |

Signaling Pathways Involving MMP-2

The regulation and function of MMP-2 are intertwined with complex signaling cascades. The following diagrams, generated using Graphviz, illustrate key pathways.

References

- 1. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wounddiagnostics.com [wounddiagnostics.com]

- 4. Role of MMP-2 and CD147 in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase-2 Facilitates Wound Healing Events That Promote Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue levels of active matrix metalloproteinase-2 and -9 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active MMP-2 Effectively Identifies the Presence of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression levels and association of gelatinases MMP-2 and MMP-9 and collagenases MMP-1 and MMP-13 with VEGF in synovial fluid of patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Active synovial matrix metalloproteinase-2 is associated with radiographic erosions in patients with early synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix Metalloproteinase-2 Knockout and Heterozygote Mice Are Protected from Hydronephrosis and Kidney Fibrosis after Unilateral Ureteral Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of matrix metalloproteinase-2 and -9 during healing of dermal wounds after incision using radiofrequency energy in neonatal and adult rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of MMP Inhibitor II

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of the potent dual matrix metalloproteinase (MMP) inhibitor, MMP-2/MMP-9 Inhibitor II. The document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its synthesis and evaluation, and visualizes relevant biological pathways.

Introduction to MMP-2/MMP-9 Inhibitor II

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Among them, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are key enzymes involved in tissue remodeling, cell migration, and angiogenesis. Their overexpression is implicated in various pathological conditions, including cancer metastasis, inflammation, and cardiovascular diseases. Consequently, the development of specific inhibitors for these enzymes is a significant area of therapeutic research.

MMP-2/MMP-9 Inhibitor II, scientifically known as (αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-N-hydroxy-benzenepropanamide, is a potent and selective dual inhibitor of both MMP-2 and MMP-9. Its discovery marked a significant step in the development of N-sulfonylamino acid derivatives as therapeutic agents.

Quantitative Data

The inhibitory activity of MMP-2/MMP-9 Inhibitor II has been characterized by its half-maximal inhibitory concentration (IC50) values against various MMPs.

| Enzyme | IC50 (nM) |

| MMP-2 | 17[1][2] |

| MMP-9 | 30[1][2] |

Discovery and Synthesis

The discovery of MMP-2/MMP-9 Inhibitor II was reported by Tamura et al. in 1998 as part of a study focused on developing highly selective and orally active inhibitors of type IV collagenases (MMP-2 and MMP-9). The synthesis is based on the N-sulfonylamino hydroxamic acid scaffold.

Synthesis Workflow

The general synthetic pathway involves the coupling of a biphenylsulfonyl chloride with an appropriate amino acid derivative, followed by the formation of the hydroxamic acid.

Caption: General workflow for the synthesis of MMP-2/MMP-9 Inhibitor II.

Experimental Protocol: Synthesis of (αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-N-hydroxy-benzenepropanamide

The following is a generalized experimental protocol for the synthesis of N-sulfonylamino hydroxamic acids, adapted from established chemical literature.

Step 1: Sulfonamide Formation

-

To a solution of (R)-2-amino-3-phenylpropanoic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as triethylamine at 0 °C.

-

Slowly add a solution of biphenyl-4-sulfonyl chloride in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-biphenylsulfonyl amino acid.

Step 2: Hydroxamic Acid Formation

-

Activate the carboxylic acid of the N-biphenylsulfonyl amino acid. This can be achieved by forming an acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or sodium methoxide) in a suitable solvent (e.g., methanol) to generate free hydroxylamine.

-

Add the activated carboxylic acid derivative to the hydroxylamine solution at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture for several hours, allowing it to warm to room temperature.

-

Upon completion of the reaction, quench the reaction with a suitable reagent and remove the solvent.

-

Purify the crude product by recrystallization or column chromatography to yield the final product, (αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-N-hydroxy-benzenepropanamide.

Mechanism of Action and Signaling Pathways

MMP-2/MMP-9 Inhibitor II functions as a competitive inhibitor by chelating the zinc ion in the active site of the MMPs, thereby preventing the binding and cleavage of their natural substrates. The inhibition of MMP-2 and MMP-9 can modulate several downstream signaling pathways that are critical for cell proliferation, migration, and invasion.

Key Signaling Pathways Modulated by MMP-2 and MMP-9 Inhibition

The inhibition of MMP-2 and MMP-9 has been shown to impact several key signaling pathways involved in cancer progression and other diseases. While direct studies on the specific effects of MMP-2/MMP-9 Inhibitor II on these pathways are limited, it is anticipated that its inhibitory action on MMP-2 and MMP-9 will lead to the modulation of the following pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. MMP-2 and MMP-9 can influence this pathway, and their inhibition may lead to decreased cell survival and proliferation[3][4].

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is involved in cell proliferation, differentiation, and migration. Inhibition of MMPs can lead to the downregulation of this pathway.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. MMP-9 expression itself can be regulated by NF-κB, and MMP inhibitors can suppress this pro-inflammatory signaling[3].

Caption: Modulation of key signaling pathways by MMP-2/MMP-9 inhibition.

Experimental Protocols for Activity Assessment

The inhibitory activity of MMP-2/MMP-9 Inhibitor II can be assessed using various in vitro assays.

Gelatin Zymography

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).

-

Prepare polyacrylamide gels containing gelatin as a substrate.

-

Load protein samples (e.g., cell culture supernatants or tissue extracts) mixed with non-reducing sample buffer onto the gel. Do not heat the samples.

-

Perform electrophoresis under non-denaturing conditions.

-

After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for several hours to allow for gelatin degradation by the MMPs. To test the inhibitor, add it to the developing buffer at the desired concentration.

-

Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Areas of gelatin degradation will appear as clear bands against a blue background, indicating MMP activity. The intensity of the bands can be quantified using densitometry.

Fluorogenic Substrate Assay

This is a quantitative method to measure MMP activity and inhibition.

-

Reconstitute the fluorogenic MMP substrate and the purified active MMP-2 or MMP-9 enzyme in an appropriate assay buffer.

-

In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the active MMP enzyme.

-

Incubate the plate at 37°C for a short period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Conclusion

MMP-2/MMP-9 Inhibitor II is a well-characterized, potent dual inhibitor with significant therapeutic potential. Its synthesis is achievable through established organic chemistry routes, and its biological activity can be robustly assessed using standard enzymatic assays. The inhibition of MMP-2 and MMP-9 by this compound is expected to modulate key signaling pathways involved in cell growth, migration, and invasion, making it a valuable tool for research and a promising lead for the development of novel therapeutics for a range of diseases. Further studies are warranted to fully elucidate the specific downstream effects of this inhibitor on various signaling cascades in different cellular contexts.

References

- 1. Matrix Metalloproteinases MMP-2 and MMP-9, Their Inhibitors TIMP-1 and TIMP-2, Vascular Endothelial Growth Factor and sVEGFR-2 as Predictive Markers of Ischemic Retinopathy in Patients with Systemic Sclerosis—Case Series Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation of antiangiogenic and antitumor efficacy of N-biphenyl sulfonyl-phenylalanine hydroxiamic acid (BPHA), an orally-active, selective matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MMP Inhibitor II: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of two prominent compounds referred to as MMP Inhibitor II: a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and a dual inhibitor of MMP-2 and MMP-9. This document is intended to serve as a core resource for researchers and professionals involved in the fields of oncology, inflammation, and drug development.

Introduction to Matrix Metalloproteinases and Their Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their overexpression is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making them significant targets for therapeutic intervention. This guide focuses on two small molecule inhibitors that have been instrumental in the study of MMP-2 and MMP-9.

Selective MMP-2 Inhibitor II (CAS 869577-51-5)

Structure and Chemical Properties

MMP-2 Inhibitor II (CAS 869577-51-5) is an oxirane p-sulfonamido analog of SB-3CT, designed as a selective, irreversible inhibitor of MMP-2.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[4-[4-[(2-oxiranylmethyl)sulfonyl]phenoxy]phenyl]-methanesulfonamide | [3][4] |

| CAS Number | 869577-51-5 | [5] |

| Molecular Formula | C₁₆H₁₇NO₆S₂ | [5] |

| Molecular Weight | 383.44 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (200 mg/mL) | [3][4] |

Biological Activity and Quantitative Data

This inhibitor demonstrates high selectivity for MMP-2.[2] It functions as a mechanism-based inhibitor, binding to the active site of the enzyme.[1] The inhibitory constants (Ki) for this compound against various MMPs are detailed below.

| MMP Target | Inhibition Constant (Ki) | Reference |

| MMP-2 | 2.4 µM | [2] |

| MMP-1 | 45 µM | [2] |

| MMP-7 | 379 µM | [2] |

| MMP-3 | No inhibition | [2] |

| MMP-9 | No inhibition | [2] |

Experimental Protocols

Determination of Inhibitory Constants (Ki):

The kinetic parameters for the selective MMP-2 inhibitor were determined through a series of enzyme inhibition assays as described by Ikejiri et al. (2005). The following provides a general outline of the methodology:

-

Enzyme Activation: Recombinant human pro-MMPs were activated prior to the assay. For example, pro-MMP-2 was activated with 1 mM 4-aminophenylmercuric acetate.

-

Fluorogenic Substrate Assay: The activity of the activated MMPs was measured using a fluorogenic substrate, such as (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH₂.

-

Inhibition Assay: The activated enzyme was incubated with varying concentrations of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, and 1% DMSO).

-

Data Analysis: The rate of substrate hydrolysis was monitored by measuring the increase in fluorescence. The inhibition constants (Ki) were then calculated by fitting the data to the appropriate model for slow-binding or irreversible inhibition.[1]

Signaling Pathways and Mechanism of Action

MMP-2 is a key enzyme in the degradation of type IV collagen, a major component of basement membranes. Its inhibition can prevent cancer cell invasion and angiogenesis. The activation of pro-MMP-2 to its active form is a critical regulatory step, often occurring on the cell surface and involving membrane type 1-MMP (MT1-MMP) and tissue inhibitor of metalloproteinases-2 (TIMP-2).

Below is a diagram illustrating the activation pathway of MMP-2 and the point of inhibition by the selective MMP-2 Inhibitor II.

Caption: MMP-2 activation and inhibition pathway.

Dual MMP-2/MMP-9 Inhibitor II (CAS 193807-60-2)

Structure and Chemical Properties

The dual MMP-2/MMP-9 Inhibitor II (CAS 193807-60-2) is a potent, orally active inhibitor of both MMP-2 and MMP-9.[6][7] Its key chemical and physical characteristics are presented below.

| Property | Value | Reference |

| Chemical Name | (αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-N-hydroxy-benzenepropanamide | [7] |

| CAS Number | 193807-60-2 | [8][9] |

| Molecular Formula | C₂₁H₂₀N₂O₄S | [9] |

| Molecular Weight | 396.46 g/mol | [9] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) and Methanol (25 mg/mL) | [7] |

Biological Activity and Quantitative Data

This compound exhibits potent inhibition of both MMP-2 and MMP-9, which are often co-expressed in pathological conditions. The half-maximal inhibitory concentrations (IC₅₀) are provided in the following table.

| MMP Target | IC₅₀ | Reference |

| MMP-2 | 17 nM | [3][10] |

| MMP-9 | 30 nM | [3][10] |

Experimental Protocols

Determination of IC₅₀ Values:

The IC₅₀ values for the dual MMP-2/MMP-9 inhibitor were determined using an enzymatic assay as described by Tamura et al. (1998). The general methodology is as follows:

-

Enzyme Source: Recombinant human MMP-2 and MMP-9 were used.

-

Substrate: A synthetic substrate, such as N-(2,4-dinitrophenyl)-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-NH₂, was employed.

-

Assay Conditions: The enzyme, substrate, and varying concentrations of the inhibitor were incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.15 M NaCl, 10 mM CaCl₂, and 0.05% Brij 35).

-

Detection: The cleavage of the substrate was monitored spectrophotometrically.

-

IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.[6]

Gelatin Zymography:

Gelatin zymography is a common technique to assess the activity of MMP-2 and MMP-9.

-

Sample Preparation: Conditioned media from cell cultures or tissue extracts are mixed with a non-reducing sample buffer.

-

Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin.

-

Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing Ca²⁺ and Zn²⁺ to allow for gelatin degradation by the MMPs.

-

Staining: The gel is stained with Coomassie Brilliant Blue.

-

Visualization: Areas of enzymatic activity appear as clear bands against a blue background, indicating where the gelatin has been degraded.

Signaling Pathways and Mechanism of Action

MMP-9 expression and activation are regulated by complex signaling cascades, often initiated by growth factors and cytokines. These pathways frequently involve the activation of transcription factors such as NF-κB and AP-1. Inhibition of MMP-2 and MMP-9 can disrupt these pathological processes.

The diagram below illustrates a generalized signaling pathway leading to MMP-9 expression and the inhibitory action of the dual inhibitor.

Caption: Generalized MMP-9 signaling and inhibition.

Conclusion

The selective MMP-2 Inhibitor II and the dual MMP-2/MMP-9 Inhibitor II are valuable tools for investigating the roles of these metalloproteinases in health and disease. Their distinct selectivity profiles allow for the dissection of the specific contributions of MMP-2 and MMP-9 to various pathological processes. The detailed structural, chemical, and biological data, along with the experimental methodologies provided in this guide, offer a solid foundation for researchers and drug development professionals to advance their work in targeting MMPs for therapeutic benefit.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Characterization of the Mechanical Properties of Cancer Cells in 3D Matrices in Response to Collagen Concentration and Cytoskeletal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. MMP-2 Inhibitor II | CAS 869577-51-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. MMP-2抑制剂II The MMP-2 Inhibitor II, also referenced under CAS 869577-51-5, controls the biological activity of MMP-2. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 6. biolinkk.com [biolinkk.com]

- 7. tandfonline.com [tandfonline.com]

- 8. MMP-2/MMP-9 Inhibitor II - CAS 193807-60-2 - Calbiochem | 444249 [merckmillipore.com]

- 9. scbt.com [scbt.com]

- 10. MMP-2/MMP-9 Inhibitor II|193807-60-2|COA [dcchemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of MMP-2 and MMP-9 in Cancer Metastasis

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1][2] Among the various MMPs, MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are particularly significant due to their ability to degrade type IV collagen, a primary component of the basement membrane.[1][3] This function is critical in the multi-step process of cancer metastasis, which involves the local invasion of cancer cells, their intravasation into and survival in the circulatory system, and their extravasation and colonization at a distant site.[4][5]

The expression and activity of MMP-2 and MMP-9 are often upregulated in various types of cancer, and their levels are frequently correlated with advanced tumor stage, increased metastasis, and poor prognosis.[4][6][7] These enzymes are secreted by both tumor cells and surrounding stromal cells, highlighting the complex interplay within the tumor microenvironment that facilitates cancer progression.[5][8] This guide provides a comprehensive overview of the multifaceted roles of MMP-2 and MMP-9 in cancer metastasis, details the signaling pathways that regulate their activity, presents quantitative data on their expression in different cancers, and outlines key experimental protocols for their study.

The Core Roles of MMP-2 and MMP-9 in the Metastatic Cascade

MMP-2 and MMP-9 are instrumental at several critical stages of cancer metastasis, primarily through their proteolytic activity against ECM components.

2.1 Extracellular Matrix Degradation and Local Invasion

The initial step of metastasis is the breach of the basement membrane, a dense sheet of specialized ECM that separates epithelial and endothelial cells from the underlying connective tissue. MMP-2 and MMP-9 are highly efficient in degrading type IV collagen, the main structural component of the basement membrane.[3][4] This degradation creates pathways for cancer cells to escape the primary tumor and invade the surrounding stroma.[5][9] Uncontrolled ECM degradation by these gelatinases leads to significant tissue damage and facilitates tumor invasion and inflammation.[10]

2.2 Angiogenesis

For a tumor to grow beyond a few millimeters and for metastatic cells to travel, the formation of new blood vessels, or angiogenesis, is essential. MMP-2 and MMP-9 contribute significantly to this process.[11][12] They degrade the ECM surrounding existing blood vessels, allowing endothelial cells to migrate and form new vascular structures.[4][11] Furthermore, they can release pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), that are sequestered within the ECM, thereby amplifying the angiogenic signal.[6][11][13] Studies have shown a positive correlation between the expression of MMP-2, MMP-9, and VEGF in various cancers, including gastric carcinoma.[13][14]

2.3 Intravasation and Extravasation

Intravasation, the entry of cancer cells into blood or lymphatic vessels, and extravasation, their exit from these vessels at a secondary site, both require the degradation of the vascular basement membrane. The proteolytic activity of MMP-2 and MMP-9 is crucial for creating openings in the vessel walls, allowing cancer cells to complete these steps of the metastatic cascade.[4]

2.4 Modulation of the Tumor Microenvironment

Beyond their direct degradative functions, MMP-2 and MMP-9 can process a variety of non-ECM substrates, including growth factors, cytokines, and cell adhesion molecules.[15] This activity can modulate the tumor microenvironment to be more conducive to tumor growth and invasion. For example, they can cleave and activate growth factors that promote cell proliferation and survival.[11] They can also influence the local immune response, potentially helping the tumor to evade immune surveillance.[4][11]

Figure 1: Role of MMP-2 and MMP-9 in the Cancer Metastatic Cascade.

Signaling Pathways Regulating MMP-2 and MMP-9

The expression and activity of MMP-2 and MMP-9 are tightly regulated by a complex network of intracellular signaling pathways. These pathways are often initiated by extracellular stimuli such as growth factors, cytokines, and interactions with the ECM. Key signaling cascades involved include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. For instance, the JAK-STAT3 pathway's activation can be blocked to lower MMP2 and MMP9 expression.[16]

Figure 2: Key Signaling Pathways Regulating MMP-2 and MMP-9 Expression.

Quantitative Data on MMP-2 and MMP-9 Expression in Cancer

Elevated expression of MMP-2 and MMP-9 is a common feature of many malignancies and often serves as a prognostic indicator. The following tables summarize findings from various studies on the quantitative expression of these gelatinases in different cancers.

Table 1: Quantitative Analysis of MMP-2 Expression and its Correlation with Cancer Progression

| Cancer Type | Sample Type | Method | Key Findings | Citation(s) |

| Gastric Carcinoma | Tissue Microarray | Immunohistochemistry | Expression positively correlated with tumor size, invasion depth, lymph node metastasis, and UICC staging. | [13][14] |

| Breast Cancer | Tissue Samples | Immunohistochemistry | 83.75% of breast cancer tissues showed high MMP-2 expression, which was correlated with lymph node metastasis and tumor staging. | [5][17][18] |

| Colorectal Cancer | N/A | Review | Expression and activity are significantly elevated, correlating with poor prognosis and lower survival rates. | [4] |

| Neuroblastoma | Tumor Tissues | Immunohistochemistry | Increased expression in stromal tissues was significantly associated with advanced clinical stages and poor clinical outcome. | [19] |

| Soft Tissue Sarcoma | Tumor Tissues | RT-PCR | Expression levels were significantly higher in metastatic and non-metastatic groups compared to controls. | [20] |

Table 2: Quantitative Analysis of MMP-9 Expression and its Correlation with Cancer Progression

| Cancer Type | Sample Type | Method | Key Findings | Citation(s) |

| Breast Cancer | Tissue Samples | Immunohistochemistry | 78.75% of breast cancer tissues showed high MMP-9 expression, linked to lymph node metastasis and tumor staging. | [5][17][18] |

| Gastric Carcinoma | Tissue Microarray | Immunohistochemistry | Expression was positively linked with tumor size, invasion depth, lymph node metastasis, and UICC staging. | [13][14] |

| Lung Cancer | Plasma and Serum | N/A | Increased MMP-9 levels are linked to advanced stages of lung cancer. | [6] |

| Pancreatic Cancer | Serum and Tissue | N/A | Higher MMP-9 levels are observed in patients with pancreatic ductal adenocarcinoma. | [6] |

| Colorectal Cancer | N/A | Review | Significantly elevated expression and activity correlate with poor prognosis. | [4] |

Experimental Protocols

The study of MMP-2 and MMP-9 involves various techniques to measure their expression, localization, and activity. Below are detailed protocols for three key experimental methods.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Principle: Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases.[21] Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.[9] After electrophoresis, the gel is incubated in a developing buffer, allowing the enzymes to renature and digest the gelatin. Staining with Coomassie Blue reveals areas of digestion as clear bands against a dark blue background. This method can distinguish between the pro-enzyme and active forms of MMP-2 and MMP-9 based on their molecular weights.

Figure 3: Experimental Workflow for Gelatin Zymography.

Materials:

-

Sample Preparation: Conditioned cell culture media or tissue lysates.

-

5X Non-Reducing Sample Buffer: 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8.

-

Separating Gel (7.5% Acrylamide): 1.5 M Tris pH 8.8, 30% acrylamide, H₂O, 1 mg/mL gelatin, 10% SDS, 10% APS, TEMED.[21]

-

Stacking Gel: 0.5 M Tris pH 6.8, 30% acrylamide, H₂O, 10% SDS, 10% APS, TEMED.[21]

-

Washing Buffer: 2.5% Triton X-100, 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂.[21]

-

Incubation/Developing Buffer: 1% Triton X-100, 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂.[21][22]

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid.[9][21]

-

Destaining Solution: 40% methanol, 10% acetic acid.[21]

Procedure:

-

Sample Preparation: Collect conditioned media from cell cultures grown in serum-free media. Centrifuge to remove dead cells. Concentrate the media if necessary. Adjust all samples to the same protein concentration.[21]

-

Electrophoresis: Mix samples with 5X non-reducing sample buffer. Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[21]

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS and allow the enzymes to renature.[21]

-

Incubation: Rinse the gel briefly in Incubation Buffer, then replace with fresh Incubation Buffer and incubate overnight (16-24 hours) at 37°C.[21][22]

-

Staining and Destaining: Stain the gel with Staining Solution for 30-60 minutes. Destain with Destaining Solution until clear bands are visible against a blue background.[21]

-

Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight can be used to identify pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa).[23]

Immunohistochemistry (IHC) for MMP-2 and MMP-9 Protein Expression

Principle: IHC is used to visualize the localization and distribution of MMP-2 and MMP-9 proteins within formalin-fixed, paraffin-embedded tissues. The technique involves using specific primary antibodies that bind to the target protein, followed by a secondary antibody conjugated to an enzyme. A substrate is then added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen, allowing for microscopic visualization.[24]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on positively charged slides.

-

Xylene (or a safer alternative like Histoclear) and graded ethanol series for deparaffinization and rehydration.[25]

-

Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0).[24]

-

Hydrogen Peroxide (3%) for blocking endogenous peroxidase activity.[24]

-

Blocking Buffer (e.g., 10% normal serum in PBS).[25]

-

Primary antibodies specific for MMP-2 and MMP-9.

-

Biotinylated secondary antibody and Avidin-Biotin-Peroxidase complex.[24]

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen system.[25]

-

Hematoxylin for counterstaining.[24]

-

Mounting medium.[25]

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water to rehydrate the tissue sections.[24]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in Sodium Citrate Buffer and heating in a microwave or water bath. This step unmasks the antigenic epitopes.[24]

-

Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.[24]

-

Blocking: Apply Blocking Buffer to prevent non-specific binding of antibodies.[25]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against MMP-2 or MMP-9 at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.[24]

-

Secondary Antibody and Detection: Wash the slides and apply the biotinylated secondary antibody, followed by the avidin-biotin-peroxidase complex.[24]

-

Visualization: Add the DAB substrate. A brown precipitate will form where the target protein is present.[25]

-

Counterstaining, Dehydration, and Mounting: Lightly counterstain the nuclei with hematoxylin. Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.[24]

-

Analysis: Examine the slides under a microscope. Positive staining for MMP-2 and MMP-9 typically appears as brown particles in the cytoplasm of tumor cells and/or surrounding stromal cells.[5][24]

Quantitative Real-Time PCR (qRT-PCR) for MMP-2 and MMP-9 mRNA Expression

Principle: qRT-PCR is a sensitive method to quantify the gene expression levels of MMP-2 and MMP-9. Total RNA is first extracted from cells or tissues and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification with specific primers for MMP-2, MMP-9, and a housekeeping gene (for normalization). The amplification is monitored in real-time using a fluorescent dye (like SYBR Green) or a probe. The level of gene expression is determined by the cycle threshold (Ct) value.

Materials:

-

TRIzol reagent or other RNA extraction kits.

-

Reverse transcriptase kit for cDNA synthesis.

-

SYBR Green Master Mix or TaqMan probes.

-

Specific forward and reverse primers for human MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH, β-actin).

-

Real-Time PCR instrument.

Procedure:

-

RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue samples using TRIzol or a similar method. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe a specific amount of total RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[26]

-

Real-Time PCR Reaction Setup: Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and the cDNA template.[27]

-

PCR Amplification: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 10 seconds) and annealing/extension (e.g., 58-60°C for 30 seconds).[27]

-

Data Analysis: The instrument records the fluorescence at each cycle. The Ct value is the cycle number at which the fluorescence crosses a certain threshold. Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target genes (MMP-2, MMP-9) to the housekeeping gene.[27]

Clinical Relevance and Therapeutic Targeting

The consistent association of elevated MMP-2 and MMP-9 levels with tumor progression and metastasis makes them attractive biomarkers for cancer diagnosis and prognosis.[4][6] High expression often correlates with a more aggressive disease phenotype and poorer patient outcomes.[3][7]

Consequently, MMP-2 and MMP-9 have been pursued as therapeutic targets. The development of inhibitors, however, has been challenging. Early broad-spectrum MMP inhibitors (MMPIs) failed in clinical trials due to a lack of efficacy and significant side effects, likely caused by the inhibition of other MMPs with important physiological functions.[2]

Current strategies are focused on developing more selective inhibitors that specifically target MMP-2 and/or MMP-9 to minimize off-target effects.[2][28] These include small molecule inhibitors, monoclonal antibodies, and gene silencing techniques.[4][28] Combining selective MMP inhibitors with conventional chemotherapy or other targeted therapies is also being explored as a way to enhance therapeutic efficacy and overcome resistance.[4]

Conclusion

MMP-2 and MMP-9 are pivotal players in the complex process of cancer metastasis. Their ability to degrade the extracellular matrix and basement membrane is fundamental to tumor cell invasion, angiogenesis, and the establishment of distant metastases. The intricate signaling pathways that regulate their expression and their consistent upregulation in aggressive cancers underscore their importance in oncology. While therapeutic targeting has proven difficult, a deeper understanding of their specific roles and the development of highly selective inhibitors hold promise for future anti-metastatic therapies. The experimental protocols detailed in this guide are essential tools for researchers working to further unravel the functions of these critical enzymes and to develop novel strategies to combat cancer spread.

References

- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. Prognostic values of tumoral MMP2 and MMP9 overexpression in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MMP-2 and MMP-9 expression in breast cancer-derived human fibroblasts is differentially regulated by stromal-epithelial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Expressions of MMP-2, MMP-9 and VEGF are closely linked to growth, invasion, metastasis and angiogenesis of gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Immunohistochemical expression of MMP-2, MMP-9, and TIMP-2 in neuroblastoma: association with tumor progression and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of Matrix Metalloproteinase (MMP) 2 and MMP-9 in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. docs.abcam.com [docs.abcam.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jcdr.net [jcdr.net]

- 25. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - NP [thermofisher.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

The Pivotal Role of Matrix Metalloproteinase-2 in Regulating Key Biological Pathways: A Technical Guide

For Immediate Release

[CITY, STATE] – [DATE] – This in-depth technical guide offers a comprehensive overview of the multifaceted role of Matrix Metalloproteinase-2 (MMP-2) in regulating critical biological pathways. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate mechanisms by which MMP-2 influences cellular behavior and contributes to both physiological and pathological processes. The guide provides a detailed examination of MMP-2's impact on signaling cascades, its diverse substrates, and standardized experimental protocols for its study, serving as an essential resource for advancing research and therapeutic development in fields such as oncology, cardiovascular disease, and inflammation.

Introduction to Matrix Metalloproteinase-2 (MMP-2)

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components.[1] Its enzymatic activity is integral to tissue remodeling, angiogenesis, and wound healing.[2] However, dysregulation of MMP-2 activity is implicated in a variety of pathologies, including cancer progression, cardiovascular diseases, and inflammatory disorders.[2][3] This guide delves into the core biological pathways modulated by MMP-2, providing a technical foundation for researchers and clinicians.

Core Signaling Pathways Regulated by MMP-2

MMP-2 exerts its influence on cellular functions primarily through the modulation of key signaling pathways. This is often initiated by the proteolytic processing of various substrates, which can either activate or inhibit downstream signaling cascades. The principal pathways regulated by MMP-2 include the PI3K/Akt, MAPK, and TGF-β signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis. MMP-2 has been shown to activate this pathway through multiple mechanisms. One key mechanism involves the interaction of MMP-2 with integrin αVβ3 on the cell surface, which in turn activates the PI3K/Akt cascade.[4][5] This activation leads to the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[4][5] Furthermore, studies have demonstrated that the upregulation of MMP-2 itself can be mediated by the PI3K/Akt pathway, suggesting a potential positive feedback loop in certain cellular contexts.[6][7][8]

Below is a diagram illustrating the MMP-2-mediated activation of the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the ERK, JNK, and p38 MAPK subfamilies, is central to the regulation of gene expression, cell proliferation, differentiation, and apoptosis. MMP-2 expression and activity are intricately linked with MAPK signaling. For instance, the expression of MMP-2 can be induced by growth factors that activate the MAPK pathway.[9] Specifically, studies have shown that the ERK/MAPK signaling pathway can regulate MMP-2 expression through transcription factors like ETS1.[10][11] Conversely, TGF-β-induced upregulation of MMP-2 has been shown to be dependent on p38 MAPK signaling.[12]

The following diagram depicts the regulation of MMP-2 by the MAPK signaling pathway.

TGF-β Signaling Pathway

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that regulates a wide range of cellular processes. MMP-2 plays a dual role in the TGF-β signaling pathway. On one hand, TGF-β can induce the expression of MMP-2, often via the p38 MAPK pathway, as mentioned earlier.[12] On the other hand, MMP-2 can directly activate latent TGF-β1 by cleaving the latency-associated peptide (LAP), thereby releasing the active cytokine.[1][2][13] This active TGF-β1 can then bind to its receptor and initiate downstream signaling through the SMAD proteins, leading to changes in gene expression related to fibrosis and tissue remodeling.[2][13]

A diagram illustrating the interplay between MMP-2 and the TGF-β signaling pathway is provided below.

Quantitative Data on MMP-2 Regulated Pathways

The functional consequences of MMP-2 activity on signaling pathways can be quantified to understand the magnitude of its effects. The following tables summarize key quantitative findings from various studies.

| Pathway Component | Change upon MMP-2 Activity/Expression | Fold Change / Percentage | Cellular Context | Reference |

| PI3K/Akt Pathway | ||||

| PI3K Expression | Inhibition upon MMP-2 suppression | 94.7 ± 1.95% decrease | A549 Lung Cancer Cells | [4] |

| Phospho-Akt (Ser-473) | Inhibition upon MMP-2 suppression | 98.9 ± 1.02% decrease | A549 Lung Cancer Cells | [4] |

| TGF-β Pathway | ||||

| p-SMAD2/3 | Increase with aging (MMP-2 dependent) | 1.9-fold increase | Aged Rat Aorta | [2] |

| SMAD4 | Increase with aging (MMP-2 dependent) | 1.4-fold increase | Aged Rat Aorta | [2] |

| MMP-2 and MMP-9 Activity | ||||

| Active MMP-2 | Increase with disease progression | Varies | Colorectal Adenoma/Carcinoma | [14] |

| Pro-MMP-2 | Increase with disease progression | Varies | Colorectal Adenoma/Carcinoma | [14] |

| Pro-MMP-9 | Increase with disease progression | Varies | Colorectal Adenoma/Carcinoma | [14] |

Table 1: Quantitative Effects of MMP-2 on Signaling Pathway Components

| Substrate | Cleavage Site | Effect of Cleavage | Reference |

| Insulin-like growth factor binding protein-4 (IGFBP-4) | 146QGSCQSELHR | Release of IGF | [15] |

| Galectin-1 | ACG↓4LVA | Modulation of cell-cell and cell-matrix interactions | [15] |

| Laminin-5 | Not specified | Reveals cryptic site inducing migration | [1] |

| Heparin Affin Regulatory Peptide (HARP) | Not specified | Releases VEGF from inhibitory complex | [16] |

| Connective Tissue Growth Factor (CTGF) | Not specified | Releases VEGF from inhibitory complex | [16] |

Table 2: Key Substrates of MMP-2 and the Functional Consequences of their Cleavage

Experimental Protocols for Studying MMP-2 Activity and Pathways

A variety of experimental techniques are employed to investigate the role of MMP-2 in biological pathways. This section provides an overview of the methodologies for key experiments.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases such as MMP-2. The method involves separating proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to renature and digest the gelatin. Subsequent staining with Coomassie Blue reveals clear bands where the gelatin has been degraded, corresponding to the activity of MMP-2.

Below is a workflow diagram for gelatin zymography.

Western Blotting for MMP-2 Substrates

Western blotting is a standard technique to detect specific proteins in a sample. To study MMP-2 substrates, this method can be used to identify the cleavage products generated by MMP-2 activity. The general protocol involves separating proteins by SDS-PAGE, transferring them to a membrane, and then probing the membrane with antibodies specific to the substrate of interest. The appearance of lower molecular weight bands in the presence of active MMP-2 indicates cleavage of the substrate.

The following diagram outlines the workflow for Western blotting.

Cell Migration and Invasion Assays

Cell migration and invasion are key cellular processes often regulated by MMP-2. These processes can be studied in vitro using assays such as the Transwell (Boyden chamber) assay and the wound healing (scratch) assay. In the Transwell assay, cells are seeded in the upper chamber of a porous membrane, and their movement towards a chemoattractant in the lower chamber is quantified. For invasion assays, the membrane is coated with an ECM component like Matrigel, which the cells must degrade to migrate.[17][18][19]

The diagram below illustrates the principle of a Transwell invasion assay.

In Vivo Models

To study the role of MMP-2 in a more complex biological system, in vivo models, particularly in the context of cancer, are indispensable. Xenograft tumor models in immunocompromised mice are commonly used.[20] In these models, human cancer cells are implanted subcutaneously or orthotopically, and tumor growth and metastasis can be monitored. The expression and activity of MMP-2 can be manipulated in the cancer cells or the host animal to dissect its specific contributions to tumor progression and angiogenesis.[10][21]

The following diagram shows a simplified workflow for an in vivo xenograft model.

References

- 1. MMP2 - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Analysis of MMP-2-735C/T (rs2285053) and MMP-9-1562C/T (rs3918242) Polymorphisms in the Risk Assessment of Developing Lung Cancer | MDPI [mdpi.com]

- 4. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-beta-induced transcriptional activation of MMP-2 is mediated by activating transcription factor (ATF)2 in human breast epithelial cells. | Sigma-Aldrich [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Rab11a regulates MMP2 expression by activating the PI3K/AKT pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical and prognostic features of MMP-2 and VEGF in AEG patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ERK/MAPK Signalling Pathway Regulates MMP2 through ETS1 in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix metalloproteinase 2 activation of transforming growth factor-beta1 (TGF-beta1) and TGF-beta1-type II receptor signaling within the aged arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Active MMP-2 Activity Discriminates Colonic Mucosa, Adenomas with and without High Grade Dysplasia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiplex N-terminome Analysis of MMP-2 and MMP-9 Substrate Degradomes by iTRAQ-TAILS Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Candidate Angiogenic Inhibitors Processed by Matrix Metalloproteinase 2 (MMP-2) in Cell-Based Proteomic Screens: Disruption of Vascular Endothelial Growth Factor (VEGF)/Heparin Affin Regulatory Peptide (Pleiotrophin) and VEGF/Connective Tissue Growth Factor Angiogenic Inhibitory Complexes by MMP-2 Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. corning.com [corning.com]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

Endogenous Inhibitors of Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core endogenous inhibitors of matrix metalloproteinases (MMPs). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate regulatory mechanisms of MMPs in health and disease. This guide details the key classes of these inhibitors, their quantitative inhibitory profiles, detailed experimental methodologies for their study, and the complex signaling pathways that govern their activity.

Core Endogenous Inhibitors of Matrix Metalloproteinases

The activity of matrix metalloproteinases is tightly regulated by a group of endogenous inhibitors that play a crucial role in maintaining tissue homeostasis and preventing excessive extracellular matrix (ECM) degradation. The primary families of these inhibitors include the Tissue Inhibitors of Metalloproteinases (TIMPs), α2-macroglobulin, and the Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK).

-

Tissue Inhibitors of Metalloproteinases (TIMPs): This family consists of four members in vertebrates: TIMP-1, TIMP-2, TIMP-3, and TIMP-4. They are the most notorious endogenous MMP inhibitors. TIMPs are secreted proteins that form tight, non-covalent 1:1 stoichiometric complexes with active MMPs, effectively blocking their catalytic activity. While all TIMPs exhibit broad specificity, they have varying affinities for different MMPs. Beyond MMP inhibition, TIMPs are multifunctional proteins involved in cell signaling, regulating processes like cell growth, apoptosis, and differentiation.

-

Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK): RECK is a membrane-anchored glycoprotein that negatively regulates multiple MMPs, including MMP-2, MMP-9, and MT1-MMP. Its expression is often suppressed in cancerous tissues, and it is considered a tumor suppressor due to its ability to inhibit tumor invasion, metastasis, and angiogenesis. RECK exerts its inhibitory effects through both direct interaction with MMPs and by regulating their secretion.

Quantitative Data on Inhibitory Activity and Tissue Distribution

The efficacy and physiological relevance of endogenous MMP inhibitors are determined by their inhibitory constants (Ki) against specific MMPs and their concentrations in various tissues and fluids.

Inhibitory Constants (Ki) of TIMPs against MMPs

The following table summarizes the apparent inhibitory constants (Ki,app) for TIMPs against a selection of MMPs. These values highlight the varying affinities of different TIMPs for specific MMPs.

| Inhibitor | Target MMP | Ki (nM) |

| TIMP-1 | MMP-1 | 0.38 |

| TIMP-2 | MMP-1 | 1.03 |

| TIMP-3 | MMP-1 | 1.1 |

| RECK | MMP-9 | ~78 |

| TIMP-1 | MMP-9 | 2.9 |

Note: This table presents a selection of available data, and Ki values can vary depending on the experimental conditions.

Tissue and Plasma Concentrations of Endogenous Inhibitors

The physiological concentrations of these inhibitors are critical for their regulatory function.

| Inhibitor | Tissue/Fluid | Concentration |

| α2-Macroglobulin | Serum (Healthy Adults) | 100-280 mg/dL |

| Serum (Diabetic Patients) | 310.4 ± 114.2 mg/dL | |

| Plasma (Healthy Controls) | 1.64 ± 0.15 g/liter | |

| Plasma (Nephrotic Patients) | 3.13 ± 0.33 g/liter | |

| RECK | Normal Tissues | Ubiquitously expressed |

| Cancer Tissues | Significantly reduced or undetectable | |

| TIMP-1 | Pancreatic Cancer Tissue | Significantly higher than in chronic pancreatitis |

| TIMP-2 | Pancreatic Cancer Tissue | Significantly higher than in chronic pancreatitis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study endogenous MMP inhibitors.

Gelatin Zymography for MMP Activity and Inhibition

Gelatin zymography is a widely used technique to detect and characterize the activity of gelatinases (e.g., MMP-2 and MMP-9) and assess the efficacy of their inhibitors.

Materials:

-

10% SDS-PAGE gel containing 0.1% (1mg/ml) gelatin

-

2x SDS loading buffer (without 2-mercaptoethanol)

-

Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect conditioned media from cell cultures. Centrifuge to remove cell debris. Concentrate the media if necessary. Mix the sample with 2x SDS loading buffer. Do not boil the samples.

-

Electrophoresis: Load samples onto the gelatin-containing SDS-PAGE gel. Run the gel at 150-200V at 4°C until the dye front reaches the bottom.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in the incubation buffer overnight (16-24 hours) at 37°C to allow for enzymatic digestion of the gelatin.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until clear bands of gelatin degradation appear against a blue background.

Reverse Zymography for TIMP Activity: This technique is a modification of zymography to detect TIMP activity. An MMP (e.g., MMP-2) is co-polymerized into the gelatin gel. After electrophoresis and renaturation, the gel is incubated. Areas containing TIMPs will inhibit the MMP, resulting in dark blue bands (undigested gelatin) against a clear background where the MMP has degraded the gelatin.

Fluorescence Resonance Energy Transfer (FRET) Assay for MMP Inhibition

FRET assays provide a sensitive and continuous method for measuring MMP activity and screening for inhibitors in a high-throughput format.

Principle: A specific peptide substrate for the MMP of interest is synthesized with a fluorescent donor and a quencher molecule at its ends. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the MMP, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

General Protocol:

-

Reagent Preparation: Prepare the FRET peptide substrate solution in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

-

Assay Setup: In a 96-well microplate, add the MMP enzyme, the test inhibitor (or buffer for control), and the assay buffer.

-

Initiation and Measurement: Initiate the reaction by adding the FRET substrate to each well. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Data Analysis: The rate of increase in fluorescence corresponds to the MMP activity. The inhibitory effect is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Enzyme-Linked Immunosorbent Assay (ELISA) for TIMP Quantification

ELISA is a quantitative immunoassay used to measure the concentration of TIMPs in biological samples.

Principle: A "sandwich" ELISA format is commonly used. A capture antibody specific for the TIMP of interest is coated onto the wells of a microplate. The sample is added, and the TIMP binds to the capture antibody. A second, detection antibody, which is typically biotinylated, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic substrate is added, and the color development, which is proportional to the amount of TIMP, is measured using a microplate reader.

General Protocol:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the target TIMP and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-45 minutes.

-

Substrate Reaction: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.

-

Stopping and Reading: Stop the reaction with a stop solution (e.g., 2 N H2SO4) and measure the absorbance at 450 nm.

Signaling Pathways and Regulatory Networks

The expression and activity of endogenous MMP inhibitors are regulated by complex signaling networks, which in turn are often dysregulated in disease states.

Regulation of TIMP Expression

The transcription of TIMP genes is controlled by various signaling pathways initiated by growth factors and cytokines.

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent inducer of TIMP-1 and TIMP-3 expression. This induction is mediated through both Smad-dependent and Smad-independent pathways. The Smad pathway involves the phosphorylation and nuclear translocation of Smad3, which then acts as a transcription factor. The Smad-independent pathways involve the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.